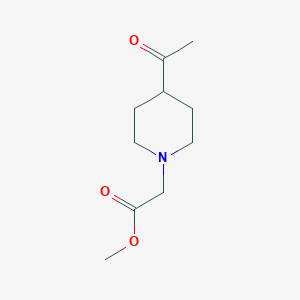

Methyl 2-(4-acetylpiperidin-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-acetylpiperidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)9-3-5-11(6-4-9)7-10(13)14-2/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERGTWLNIAANRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340113-79-2 | |

| Record name | methyl 2-(4-acetylpiperidin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 4 Acetylpiperidin 1 Yl Acetate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of Methyl 2-(4-acetylpiperidin-1-yl)acetate reveals several logical disconnections for its synthesis. The most prominent strategic disconnection is the C-N bond between the piperidine (B6355638) nitrogen and the acetate (B1210297) side chain. This approach simplifies the molecule into two primary synthons: the commercially available 4-acetylpiperidine and a methyl acetate synthon, typically represented by an electrophilic reagent like methyl bromoacetate (B1195939) or methyl 2-chloroacetate.

This primary disconnection (Path A) points to a direct N-alkylation of the 4-acetylpiperidine core, which is often the most straightforward and convergent approach. The starting materials, 4-acetylpiperidine and methyl haloacetates, are readily accessible, making this a common and efficient strategy.

Alternative disconnections can be envisioned, although they are generally more complex. For instance, one could disconnect the acetyl group at the C4 position (Path B), leading to a 4-substituted piperidine precursor that would require subsequent C-C bond formation. A third approach could involve the construction of the piperidine ring itself (Path C) from acyclic precursors, a method often employed when highly substituted or stereochemically complex piperidines are desired. researchgate.net However, for the synthesis of the title compound, the N-alkylation strategy (Path A) is the most strategically sound and widely adopted.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound is typically achieved through a convergent pathway that joins the two key fragments, the piperidine ring and the side chain, in a late-stage step. This approach allows for the independent synthesis and modification of each fragment before their final assembly.

The methyl ester moiety of the target compound can be introduced at different stages of the synthesis. The most common method involves using a pre-functionalized side chain, such as methyl bromoacetate, in the N-alkylation step. In this scenario, the esterification is part of the starting material synthesis rather than the main scaffold assembly.

Alternatively, the synthesis could proceed via the N-alkylation of 4-acetylpiperidine with a haloacetic acid (e.g., chloroacetic acid) to form the intermediate 2-(4-acetylpiperidin-1-yl)acetic acid. This carboxylic acid intermediate would then undergo an esterification reaction with methanol (B129727), typically under acidic conditions (e.g., using sulfuric acid or thionyl chloride) or using other standard esterification reagents, to yield the final product. researchgate.net While this adds a step to the sequence, it offers a divergent point from the carboxylic acid intermediate to synthesize a variety of different esters by using different alcohols.

Esterification reactions can be catalyzed by chemical or enzymatic means. medcraveonline.commedcraveonline.com Chemical catalysts are common, but enzymatic catalysts, such as lipases, are gaining traction in line with green chemistry principles due to their high selectivity and milder reaction conditions. medcraveonline.com

The key step in the most common synthesis of this compound is the N-alkylation of the 4-acetylpiperidine secondary amine. researchgate.net This nucleophilic substitution reaction involves the piperidine nitrogen attacking an electrophilic two-carbon unit that already contains the methyl ester.

The reaction is typically carried out by treating 4-acetylpiperidine with a methyl haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate, in the presence of a base. mdpi.com The base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. A variety of bases and solvent systems can be employed to optimize the reaction conditions.

| Reagent | Base | Solvent | Conditions | Yield | Reference |

| Methyl 2-bromoacetate | Cesium Carbonate (Cs2CO3) | Dimethyl sulfoxide (B87167) (DMSO) | 25-30°C, 12 hours | 82% | mdpi.com |

| Methyl 2-chloroacetate | Potassium Carbonate (K2CO3) | Acetonitrile (B52724) (MeCN) | Reflux | High | General |

| Methyl 2-bromoacetate | Sodium Bicarbonate (NaHCO3) | Dimethylformamide (DMF) | Room Temperature | Moderate to High | General |

| Ethyl 2-bromo-2-methylpropanoate (B8525525) | Cesium Carbonate (Cs2CO3), Sodium Iodide (NaI) | Dimethyl sulfoxide (DMSO) | 25-30°C, 12 hours | 82% | mdpi.com |

| This table presents typical conditions for N-alkylation reactions on similar piperazine (B1678402)/piperidine scaffolds. The reaction with ethyl 2-bromo-2-methylpropanoate illustrates a similar transformation. |

The choice of base and solvent can significantly impact reaction time and yield. Stronger, non-nucleophilic bases and polar aprotic solvents like DMSO, DMF, or acetonitrile generally facilitate the reaction. The addition of a catalyst like sodium iodide can be beneficial when using less reactive alkyl chlorides, as it promotes a Finkelstein reaction to generate the more reactive alkyl iodide in situ. mdpi.com

While this compound is an achiral molecule, synthetic methodologies can be adapted to produce chiral analogs, which are of significant interest in drug discovery. nih.gov The introduction of chirality can be achieved by starting with an enantiomerically pure piperidine derivative or by employing an asymmetric reaction.

For example, if a substituent were present on the piperidine ring (e.g., at the 2- or 3-position), a stereoselective synthesis would be required to control the stereochemistry. This could involve methods such as:

Asymmetric Hydrogenation: Chiral catalysts, often based on rhodium or ruthenium, can be used for the enantioselective hydrogenation of pyridine (B92270) or tetrahydropyridine (B1245486) precursors to establish specific stereocenters on the piperidine ring. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be attached to the piperidine precursor to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. researchgate.net

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture of a piperidine intermediate, allowing for the separation of the two enantiomers.

These advanced methods allow for the synthesis of a library of stereochemically defined analogs for structure-activity relationship (SAR) studies. nih.gov

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety and efficiency. mdpi.commdpi.com For the synthesis of this compound, several green chemistry approaches can be considered. nih.govfigshare.com

Solvent Selection: Traditional solvents for N-alkylation, such as DMF and DMSO, are effective but have environmental and health concerns. Greener alternatives like ethanol, 2-propanol, or even water could be explored. mdpi.com In some cases, solvent-free conditions, such as grinding or ball milling, can be employed. mdpi.com

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. For the N-alkylation step, phase-transfer catalysts can be used to facilitate the reaction in a biphasic system, which can simplify purification and reduce solvent use.

Atom Economy: The ideal synthesis maximizes the incorporation of atoms from the starting materials into the final product. The direct N-alkylation of 4-acetylpiperidine with methyl bromoacetate is a relatively atom-economical reaction.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures, reduces energy consumption. Microwave-assisted synthesis is another approach that can significantly shorten reaction times and often leads to higher yields with less energy usage. mdpi.com

An efficient green chemistry approach to synthesizing related N-substituted piperidones has been developed, highlighting the advantages over classical methods like the Dieckman condensation. nih.govfigshare.com Such strategies often involve optimizing reaction conditions to minimize waste and avoid hazardous reagents.

Scale-Up Considerations for Research Production

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a larger research production scale (hundreds of grams to kilograms) introduces several challenges that must be addressed. researchgate.net

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Reagents | Readily available, high-purity reagents are often used regardless of cost. | Cost-effectiveness is critical. Less expensive, industrial-grade starting materials may be used, requiring potential purification or process adjustments. researchgate.net |

| Reaction Conditions | Exothermic reactions are easily managed with ice baths. Stirring is generally efficient. | Heat transfer becomes a major issue. Exotherms must be carefully controlled using jacketed reactors and controlled addition rates to prevent runaway reactions. researchgate.net Efficient mechanical stirring is required to ensure homogeneity. |

| Work-up & Purification | Liquid-liquid extractions and column chromatography are common. | Extractions generate large volumes of solvent waste. Chromatography is often impractical and expensive. Crystallization, distillation, or precipitation are preferred for purification. researchgate.net |

| Safety | Risks are managed on a small scale. | A thorough hazard analysis is required. The flammability, toxicity, and reactivity of all reagents and intermediates must be considered for safe handling and storage. |

| Cycle Time | Not a primary focus. | Minimizing the overall time for the synthesis (cycle time) is important for efficiency and throughput. This involves optimizing reaction times and work-up procedures. |

For the synthesis of this compound via N-alkylation, key scale-up considerations would include managing the exothermicity of the alkylation reaction, optimizing the base and solvent to facilitate an easy work-up, and developing a robust, non-chromatographic purification method, likely involving distillation or crystallization of the final product or a salt thereof. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Transformations of Methyl 2 4 Acetylpiperidin 1 Yl Acetate

Hydrolysis Pathways of the Ester Moiety

The ester functional group in Methyl 2-(4-acetylpiperidin-1-yl)acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Under acid-catalyzed conditions , the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of methanol (B129727) to yield 2-(4-acetylpiperidin-1-yl)acetic acid. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. chemistrysteps.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. The final step involves the deprotonation of the initially formed carboxylic acid by the base, which drives the reaction to completion. chemistrysteps.com

Reactions at the Acetyl and Piperidine (B6355638) Nitrogen Centers

The presence of an acetyl group and a tertiary amine within the piperidine ring introduces additional sites for chemical reactions.

The acetyl group contains a reactive carbonyl carbon that can undergo nucleophilic addition reactions. For instance, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. The methyl group adjacent to the carbonyl is also weakly acidic and can potentially participate in enolate-based reactions, such as aldol (B89426) condensations, under appropriate basic conditions.

The piperidine nitrogen is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic and basic. It can be protonated by acids to form a piperidinium (B107235) salt. Furthermore, the nitrogen can react with electrophiles such as alkyl halides in quaternization reactions to form quaternary ammonium (B1175870) salts. The nucleophilicity of the nitrogen can also play a role in neighboring group participation in reactions at other sites of the molecule.

Derivatization Strategies for Structural Modification

The diverse reactivity of this compound allows for a variety of derivatization strategies to modify its structure and potentially its biological activity.

Amidation and Transamidation Reactions

The methyl ester can be converted into a wide range of amides through reaction with primary or secondary amines. This amidation reaction is typically carried out by heating the ester with the desired amine, often in the presence of a catalyst. Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents.

Transamidation offers another route to modify the amide-like structure, although in this case, it would involve the N-acetyl group. While less common for N-acetyl groups on a piperidine ring, under forcing conditions or with specific catalysts, the acetyl group could potentially be exchanged with another acyl group.

Reduction and Oxidation Chemistry

The functional groups in this compound are amenable to various reduction and oxidation reactions.

Reduction: The ketone of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester group to the corresponding alcohol and primary alcohol, respectively. Catalytic hydrogenation, using catalysts like platinum oxide (PtO₂), could potentially reduce the acetyl group and may also lead to the opening of the piperidine ring under harsh conditions. asianpubs.org

Oxidation: The piperidine ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to N-oxidation or ring cleavage. If the acetyl group were to be reduced to a secondary alcohol, it could then be oxidized back to the ketone using a variety of oxidizing agents, such as those used in Swern or Dess-Martin periodinane oxidations. chem-station.comresearchgate.netorganic-chemistry.orgwikipedia.orgwikipedia.orgchemistrysteps.comorganic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions at Functionalized Positions

To engage in metal-catalyzed cross-coupling reactions, the piperidine ring would first need to be functionalized with a suitable leaving group, such as a halide or a triflate. Once functionalized, a variety of powerful C-C and C-N bond-forming reactions could be employed.

Suzuki Coupling: A functionalized piperidine could be coupled with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.govnih.govorganic-chemistry.orgmdpi.com

Heck Coupling: This reaction would involve the coupling of a functionalized piperidine with an alkene in the presence of a palladium catalyst. nih.govrsc.orgresearchgate.netrsc.orgnih.gov

Sonogashira Coupling: A carbon-carbon bond between a functionalized piperidine and a terminal alkyne could be formed using a palladium and copper co-catalyzed reaction. wikipedia.orgmdpi.comlibretexts.orgnih.govacs.org

Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond by coupling a functionalized piperidine with an amine in the presence of a palladium catalyst. synthesisspotlight.comresearchgate.netrsc.orgwikipedia.orgrsc.org

Exploration of Reaction Kinetics and Thermodynamics

A comprehensive understanding of the chemical reactivity of this compound would require detailed studies of its reaction kinetics and thermodynamics.

Reaction Kinetics: Kinetic studies would provide valuable information about the rates of the various possible reactions. For instance, determining the rate constants for the hydrolysis of the ester under acidic and basic conditions would quantify its stability. rsc.orgacs.orgnih.gov Similarly, investigating the kinetics of amidation or reduction reactions would help in optimizing reaction conditions for the synthesis of new derivatives.

Thermodynamics: Thermodynamic studies would provide insights into the feasibility and equilibrium positions of the different transformations. For example, determining the Gibbs free energy change (ΔG) for the hydrolysis reaction would indicate whether the reaction is spontaneous under standard conditions. savemyexams.comessaycompany.comsemanticscholar.orgresearchgate.net Enthalpy (ΔH) and entropy (ΔS) changes would further characterize the energetic and disorder changes associated with these reactions.

Due to the lack of specific experimental data for this compound in the scientific literature, the following table presents hypothetical data for illustrative purposes, based on general principles of similar reactions.

| Reaction | Hypothetical Rate Constant (k) | Hypothetical Activation Energy (Ea) (kJ/mol) | Hypothetical Gibbs Free Energy Change (ΔG) (kJ/mol) |

| Acid-Catalyzed Ester Hydrolysis | 1.2 x 10⁻⁴ s⁻¹ | 70 | -5 |

| Base-Catalyzed Ester Hydrolysis | 3.5 x 10⁻³ M⁻¹s⁻¹ | 55 | -100 |

| NaBH₄ Reduction of Acetyl Group | - | 40 | - |

| Amidation with Benzylamine | - | - | -10 |

Table 1: Hypothetical Kinetic and Thermodynamic Data

Computational and Theoretical Studies on Methyl 2 4 Acetylpiperidin 1 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to determining molecular properties. wikipedia.orgmdpi.com

For Methyl 2-(4-acetylpiperidin-1-yl)acetate, DFT calculations are instrumental in elucidating its three-dimensional geometry and electronic properties. The piperidine (B6355638) ring can adopt several conformations, primarily chair, boat, and twist-boat forms. DFT calculations can predict the relative energies of these conformers to identify the most stable ground-state geometry. Furthermore, these calculations can determine the orientation of the acetyl and methyl acetate (B1210297) substituents, whether they are in axial or equatorial positions, and the rotational barriers around key single bonds.

Key electronic properties that can be calculated using DFT include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The MEP map reveals the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative DFT Calculation Results for this compound

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Ground State Energy | -883.45 Hartrees | Indicates the total electronic energy of the most stable conformer. |

| HOMO Energy | -6.78 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.25 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.53 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.15 Debye | Quantifies the overall polarity of the molecule. |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of interactions with the surrounding environment, such as a solvent. nih.govmdpi.com

For this compound, MD simulations can be employed to study the flexibility of the piperidine ring and the movement of its substituents. These simulations can reveal the transitions between different chair and boat conformations and the timescale on which these changes occur. By performing simulations in a solvent, such as water, it is possible to analyze the hydration shell around the molecule and identify specific solvent-solute interactions, like hydrogen bonding between water and the carbonyl groups of the acetyl and ester moieties. preprints.orgresearchgate.net

MD simulations are particularly useful for understanding how the molecule behaves in a biological context, providing insights into its interactions with macromolecules like proteins. mdpi.com The trajectory data from an MD simulation can be analyzed to calculate various properties, including radial distribution functions to understand solvent structure, and root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess conformational stability and flexibility.

Illustrative MD Simulation Parameters for this compound in Water

| Parameter | Value/Setting (Illustrative) |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms (1 molecule in a box of water) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate typical parameters for an MD simulation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights (excluding physical properties)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a compound based on its molecular structure. nih.govmdpi.com These models correlate structural or physicochemical descriptors of molecules with a specific property of interest. researchgate.netnih.gov For gaining mechanistic insights, QSPR can be used to understand how variations in molecular structure affect a molecule's reactivity or biological activity.

In the context of this compound, a QSPR study could be designed to explore the influence of substituent modifications on its chemical reactivity. By creating a dataset of related piperidine derivatives with varying substituents and calculating a range of molecular descriptors (e.g., electronic, topological, and steric), a QSPR model can be developed. Such a model could provide insights into which structural features are most important for a particular reactive property, for example, the rate of a specific reaction. This approach helps in understanding the underlying mechanisms by which structural changes modulate the property of interest.

Prediction of Reactivity and Reaction Mechanisms via Computational Methods

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. numberanalytics.comchemrxiv.org Methods like DFT can be used to model reaction pathways, locate transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. acs.orgrsc.org

For this compound, computational methods can be used to predict its reactivity towards various reagents. For instance, the nucleophilicity of the piperidine nitrogen and the electrophilicity of the carbonyl carbons can be assessed by analyzing the molecular orbitals and electrostatic potential. youtube.com Reaction mechanisms, such as the hydrolysis of the ester group or addition reactions to the ketone, can be modeled. By calculating the energy profile of the reaction, including the energies of reactants, transition states, and products, the feasibility of a proposed mechanism can be evaluated. The calculated activation energy provides an estimate of the reaction rate.

Illustrative Calculated Activation Energies for Reactions of this compound

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Ester Hydrolysis (Acid-Catalyzed) | DFT (B3LYP/6-31G) | 18.5 |

| Ketone Reduction (with NaBH4) | DFT (B3LYP/6-31G) | 12.3 |

| N-Alkylation (with CH3I) | DFT (B3LYP/6-31G*) | 22.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from reaction mechanism studies.

Ligand-Based and Structure-Based Computational Design Methodologies

In the context of drug discovery and development, ligand-based and structure-based design are two key computational strategies. nih.goviaanalysis.com Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. slideshare.net It relies on the knowledge of other molecules that bind to the target to develop a model, such as a pharmacophore or a QSAR model, that defines the key structural features required for activity. scilit.com

Structure-based drug design (SBDD), on the other hand, is employed when the 3D structure of the target, typically a protein, is known. tandfonline.com This approach involves docking the ligand into the active site of the target to predict its binding mode and affinity. slideshare.net

If this compound were being investigated as a potential drug candidate, both methodologies could be applied. In an LBDD approach, a set of known active molecules with similar scaffolds would be used to build a pharmacophore model. This model would highlight the essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers, necessary for biological activity. New molecules, including derivatives of this compound, could then be designed to fit this pharmacophore.

In an SBDD approach, if the target protein structure is available, this compound would be docked into the binding site. The docking results would provide a plausible binding pose and an estimated binding affinity. This information would be invaluable for understanding the key interactions between the ligand and the protein, and for guiding the design of more potent and selective analogs.

An Examination of the Mechanistic Biological Interactions of this compound

This article provides a structured overview of the current state of scientific knowledge regarding the mechanistic biological and biochemical interactions of the chemical compound this compound. The following sections address key areas of molecular and biochemical investigation as outlined for this specific compound.

Exploration of Mechanistic Biological Interactions and Target Identification Strictly Molecular and Biochemical Focus

A comprehensive review of published scientific literature and databases has been conducted to gather information specifically pertaining to Methyl 2-(4-acetylpiperidin-1-yl)acetate. The following subsections detail the findings within specific domains of molecular and biochemical research.

An extensive search of scientific literature and biological data repositories reveals a lack of specific in vitro binding studies for this compound. At present, there are no publicly available research articles detailing the binding affinity, dissociation constants (Kd), or other binding parameters of this compound with specific biological macromolecules such as enzymes or receptors.

No data from in vitro biochemical assays detailing the enzymatic inhibition or activation profile of this compound have been reported. Information such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against specific enzymes is not available. Therefore, the effect of this compound on the catalytic activity of enzymes remains uncharacterized. A structurally related compound, N-[11C]Methylpiperidin-4-yl acetate (B1210297), has been studied as a substrate for the enzyme acetylcholinesterase, where it is hydrolyzed. However, specific enzymatic inhibition or activation data for this compound itself is not available.

Mechanistic studies focusing on the cellular uptake and intracellular distribution of this compound have not been published. Research detailing the pathways of cellular entry (e.g., passive diffusion, active transport), rates of uptake, or subcellular localization of this compound is currently absent from the scientific record.

While molecular docking and pharmacophore modeling are common computational techniques used to predict potential biological targets for novel compounds, no such studies have been published specifically for this compound. As a result, there are no computationally predicted biological targets or pharmacophore models available for this compound in the public domain.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Structural Modifications of the Acetylpiperidine Core

The 4-acetylpiperidine moiety serves as a central scaffold, and its modification is a primary strategy for investigating and optimizing molecular interactions with biological targets. The piperidine (B6355638) ring and its acetyl substituent offer multiple points for structural variation.

The piperidine ring itself is a prevalent motif in pharmaceuticals due to its favorable physicochemical properties and its ability to act as a scaffold to orient substituents in three-dimensional space. ajchem-a.comresearchgate.net Modifications can include the introduction of substituents on the ring, which can influence the compound's solubility, lipophilicity, and binding affinity. For instance, SAR studies on various piperidine-containing series have shown that adding substituents at the 2-position can enhance aqueous solubility. thieme-connect.com Introducing unsaturation in the piperidine ring has also been shown to increase potency in certain classes of compounds. dndi.org

The 4-acetyl group is a key feature, likely involved in target binding through hydrogen bonding or dipole-dipole interactions. Its carbonyl oxygen can act as a hydrogen bond acceptor. Modifications to this group can profoundly impact biological activity.

Potential Modifications to the Acetylpiperidine Core:

Ring Substitution: Introducing small alkyl or polar groups at the 2, 3, 5, or 6 positions of the piperidine ring.

Ring Variation: Replacing the piperidine with other saturated heterocycles like piperazine (B1678402) or morpholine (B109124) to probe the importance of the basic nitrogen.

Acetyl Group Modification:

Reduction of the ketone to a secondary alcohol, which introduces a hydrogen bond donor and a chiral center.

Conversion to an oxime or other ketone derivatives to alter electronic and steric properties.

Replacement with other acyl groups (e.g., propionyl, benzoyl) to explore the size of the binding pocket.

Replacement with non-acyl groups like cyano or sulfonamide moieties to investigate different electronic interactions.

Table 1: Illustrative SAR of Acetylpiperidine Core Modifications

| Modification Site | Structural Change | Potential Impact on Activity |

|---|---|---|

| Piperidine Ring (Position 2/6) | Addition of methyl group | May improve metabolic stability or introduce steric hindrance. |

| Piperidine Ring (Position 3/5) | Addition of hydroxyl group | Can increase polarity and introduce new hydrogen bonding interactions. |

| Piperidine Ring | Dehydrogenation (unsaturation) | May increase potency by altering ring conformation and electronic properties. dndi.org |

| 4-Position Substituent | Reduction of acetyl to alcohol | Introduces a chiral center and a hydrogen bond donor, potentially altering binding mode. |

Variations of the Ester Moiety and Linker Region

The methyl ester is susceptible to hydrolysis by esterases in the body, which can be a metabolic liability or a feature of a prodrug design. Replacing the ester with a more stable functional group, such as an amide, is a common strategy to increase the compound's half-life. The nature of the ester's alkyl group (e.g., changing methyl to ethyl or tert-butyl) can also modulate the rate of hydrolysis and the compound's lipophilicity.

The linker region, in this case, a single methylene (B1212753) group (-CH2-), determines the spatial relationship between the piperidine core and the ester. Extending or constraining this linker can help to optimize the orientation of the functional groups for target binding. For example, replacing a flexible linker with a more rigid one can lock the molecule into a more bioactive conformation, potentially increasing potency. nih.gov

Table 2: SAR Insights from Ester and Linker Modifications

| Moiety | Structural Variation | Rationale / Potential Effect |

|---|---|---|

| Ester | Methyl to Ethyl/Isopropyl/tert-Butyl | Modulate lipophilicity and rate of metabolic hydrolysis. |

| Ester to Amide (e.g., -CONH2, -CONHCH3) | Increase metabolic stability against esterases; introduce hydrogen bond donor. | |

| Ester to Carboxylic Acid | Increase polarity; may act as a key binding group if the ester is a prodrug form. | |

| Linker | Lengthening (-CH2- to -(CH2)2-) | Alters the distance to the binding region for the terminal group. |

Impact of Stereochemistry on Biological Interactions

The introduction of chiral centers into the Methyl 2-(4-acetylpiperidin-1-yl)acetate scaffold can have a profound impact on its biological activity. Biological macromolecules, such as receptors and enzymes, are chiral, and they often exhibit stereospecific interactions with small molecules. nih.gov Consequently, different stereoisomers of a compound can have vastly different potencies, selectivities, and metabolic profiles. thieme-connect.com

While the parent molecule is achiral, modifications to the acetylpiperidine core, as discussed in section 7.1, can introduce stereocenters. For example, substitution at the 2-, 3-, 5-, or 6-positions of the piperidine ring or reduction of the 4-acetyl ketone to an alcohol would create chiral molecules.

SAR studies on related chiral piperidines have demonstrated significant differences between isomers. For instance, in one series of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the (-)-trans isomer was found to be nine times more potent in vitro than the (+)-trans isomer, while the cis isomers were essentially inactive. nih.gov In other cases, compounds with an S-configuration have been shown to be more active than their R-configuration counterparts. researchgate.net This highlights the importance of synthesizing and testing individual stereoisomers to identify the most active "eutomer." thieme-connect.com

The differential activity between stereoisomers is attributed to one isomer achieving a more optimal three-point binding interaction with the target protein, while the other may bind less effectively or even cause steric clashes. nih.gov

Rational Design of Novel this compound Analogs

Rational design utilizes the understanding gained from SAR studies to create new analogues with targeted improvements. This process is often guided by computational methods, such as molecular docking and pharmacophore modeling, to predict how newly designed molecules will interact with their biological target. researchgate.netrsc.org

A pharmacophore model for this series might consist of:

A hydrogen bond acceptor (the carbonyl oxygen of the acetyl group).

A basic nitrogen atom in the piperidine ring, which would be protonated at physiological pH and could form an ionic bond. nih.gov

A hydrophobic region defined by the piperidine ring's hydrocarbon backbone.

An additional hydrogen bond acceptor in the ester moiety.

Using such a model, new analogues can be designed. For example, if a nearby hydrophobic pocket is identified through docking studies, the piperidine ring could be decorated with hydrophobic substituents to engage that pocket. nih.gov If a hydrogen bond donor on the target is left unsatisfied, an analogue could be designed to introduce a corresponding acceptor. This structure-based design approach can lead to significant gains in potency and selectivity. thieme-connect.com

Combinatorial Chemistry Approaches for SAR Library Generation

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry provides a powerful tool for the rapid synthesis of large, focused libraries of related compounds. nih.gov5z.com This approach allows for the systematic variation of different parts of the molecule in a parallel fashion.

A combinatorial library could be generated by starting with a common scaffold, such as 4-acetylpiperidine, and reacting it with a diverse set of building blocks. For instance, a library of different halo-acetate esters or amides could be used to quickly generate analogues with variations in the ester and linker region. This allows for a broad and rapid exploration of the SAR around that position. nih.gov

Alternatively, a library of substituted piperidines could be synthesized and subsequently reacted with a single reagent like methyl bromoacetate (B1195939) to probe the effects of modifications on the piperidine core. nih.gov These libraries can then be screened for biological activity, and the results can provide comprehensive SAR data that would be time-consuming to obtain through traditional one-by-one synthesis. 5z.com

Applications of Methyl 2 4 Acetylpiperidin 1 Yl Acetate As a Versatile Chemical Scaffold and Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the acetyl group in Methyl 2-(4-acetylpiperidin-1-yl)acetate makes it an excellent precursor for the construction of new heterocyclic rings attached to the piperidine (B6355638) scaffold. The methyl ketone moiety can participate in a variety of cyclocondensation reactions with binucleophilic reagents to form five- and six-membered heterocycles, which are significant structural units in medicinal chemistry. nih.govbu.edu.eg

One common application is in the synthesis of pyrimidine (B1678525) derivatives. bu.edu.eg The reaction of an α,β-unsaturated ketone (a chalcone), which can be formed from the acetyl group, with reagents like thiourea, guanidine (B92328), or urea, is a standard method for constructing the pyrimidine ring. researchgate.netnih.gov For instance, the acetyl group can first undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone-like intermediate. This intermediate can then be cyclized with guanidine to yield a highly substituted aminopyrimidine fused or linked to the piperidine ring. researchgate.net

Similarly, the acetyl group is a key precursor for pyrazole (B372694) synthesis. nih.govmdpi.com Pyrazoles, another class of pharmacologically important heterocycles, can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.govmdpi.com The acetyl group of this compound can be elaborated into a 1,3-diketone and subsequently reacted with hydrazine hydrate (B1144303) or substituted hydrazines to yield N-substituted piperidinyl-pyrazoles. mdpi.comresearchgate.net These reactions demonstrate the utility of this building block in creating complex molecules where the piperidine unit is appended to another heterocyclic system.

| Starting Motif | Reagent(s) | Resulting Heterocycle | General Conditions | Reference |

|---|---|---|---|---|

| Chalcone from Acetylpiperidine | Guanidine | Aminopyrimidine | Base (e.g., KOH), Reflux | researchgate.net |

| Chalcone from Acetylpiperidine | Thiourea | Thioxopyrimidine | Base (e.g., KOH), Reflux | researchgate.net |

| 1,3-Diketone from Acetyl Group | Hydrazine Hydrate | Pyrazole | Acidic or basic catalysis, Reflux | nih.govmdpi.com |

| α-Oxoketene O,N-acetal from Acetyl Group | Hydrazine Hydrate | Aminopyrazole | Montmorillonite K-10, Sonication | mdpi.com |

Utilization in Ligand Development for Catalysis

The piperidine scaffold is a cornerstone in the design of ligands for metal-catalyzed reactions due to its well-defined three-dimensional structure and the coordinating ability of its nitrogen atom. nih.govrsc.org The presence of additional donor atoms in this compound, specifically the oxygen atoms of the acetyl and acetate (B1210297) groups, enhances its potential as a multidentate ligand. Such N,O-bidentate or N,O,O-tridentate ligands are crucial in asymmetric catalysis, where they can create a chiral environment around a metal center, influencing the stereochemical outcome of a reaction. nih.gov

Derivatives of piperidine have been successfully employed as ancillary ligands in ruthenium complexes for polymerization reactions and in palladium-catalyzed processes. epa.goviaea.org For example, ligands based on 2-(aminomethyl)piperidine (B33004) have been complexed with metals like Mg(II), Zn(II), and Ti(IV) to create catalysts for the ring-opening polymerization of rac-lactide. rsc.org The steric and electronic properties of the piperidine ring and its substituents can be fine-tuned to modulate the activity and selectivity of the catalyst.

The structural elements of this compound are amenable to modifications that can lead to the development of specialized ligands. The ester can be hydrolyzed to a carboxylic acid, and the ketone can be converted to an oxime or an amine, creating a variety of potential coordination sites. These modified piperidine derivatives can chelate with transition metals such as rhodium, iridium, or palladium to form stable complexes capable of catalyzing reactions like hydrogenation, C-C bond formation, or amination. nih.gov

| Piperidine Scaffold | Metal Center | Catalytic Application | Ligand Type | Reference |

|---|---|---|---|---|

| 2-(Aminomethyl)piperidine | Mg(II), Zn(II), Ti(IV), Zr(IV) | Ring-Opening Polymerization | Bidentate, Tridentate | rsc.org |

| Generic Piperidine | Ru(II) | Polymerization by Metathesis | Ancillary Ligand | iaea.org |

| Functionalized Piperidines | Pd(0) | Suzuki–Miyaura Coupling / Hydrogenation | Not specified | nih.gov |

| Piperidine Derivatives | Zn(II) | Nucleophilic addition (Amidine synthesis) | Reactant/Ligand | rsc.org |

Building Block for Advanced Organic Synthesis

Substituted piperidines are classified as "privileged structures" in medicinal chemistry, as they are frequently found in pharmaceuticals and natural products with a wide range of biological activities. lifechemicals.commdpi.com this compound serves as an ideal building block for drug discovery, offering a robust, three-dimensional scaffold that can be elaborated into more complex target molecules. lifechemicals.comcsmres.co.uk Its utility stems from the ability to selectively manipulate its three functional groups to build molecular complexity.

In multi-step syntheses, the piperidine core can be introduced into a target molecule early in the sequence. For example, the tertiary amine allows for its incorporation, while the acetyl and acetate groups remain available for subsequent transformations. The ketone can be used for carbon chain extension via reactions like the Wittig or Horner-Wadsworth-Emmons reaction, or converted into an amine via reductive amination to link to other molecular fragments. whiterose.ac.uk The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceutical compounds. nih.gov

An efficient synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks for CCR5 antagonists used as HIV-1 entry inhibitors, highlights the strategic importance of such functionalized piperidines. nih.gov Starting from a related piperidine (isonipecotate), various substituents can be introduced at the 4-position, demonstrating the versatility of this scaffold in creating libraries of compounds for biological screening. nih.gov The synthetic accessibility and chemical orthogonality of the functional groups in this compound make it a highly valuable intermediate for constructing novel and potent bioactive agents. mdpi.com

| Functional Group on Piperidine | Reaction Type | Product Functional Group | Application | Reference |

|---|---|---|---|---|

| Ester | Hydrolysis | Carboxylic Acid | Amide coupling | nih.gov |

| Ketone | Reductive Amination | Amine | Linking to other molecular fragments | nih.gov |

| Ketone | Wittig Reaction | Alkene | Carbon chain extension | whiterose.ac.uk |

| Piperidine Ring | Alkylation / Acylation | N-Substituted Piperidine | Modification of biological activity | nih.govresearchgate.net |

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. ijprajournal.comresearchgate.net A reverse-phase HPLC (RP-HPLC) method is particularly suitable for "Methyl 2-(4-acetylpiperidin-1-yl)acetate" due to its moderate polarity.

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or degradation products. ijper.org The primary goal is to obtain a sharp, symmetrical peak for the analyte with good resolution from other components within a reasonable analysis time. ijraset.com

Chromatographic Conditions: A C18 stationary phase is a common starting point, offering excellent hydrophobic retention for a wide range of organic molecules. The mobile phase composition is a critical factor; a gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) allows for the effective separation of compounds with varying polarities. mdpi.com A photodiode array (PDA) detector is often used to monitor the elution, allowing for spectral analysis of peaks to assess their purity and identity.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified reference standard of "this compound". The peak area response is plotted against concentration, and the linearity of the method is established. This curve is then used to determine the concentration of the compound in unknown samples. The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijper.orgmetfop.edu.in

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical Purity Analysis Data

| Peak | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.5 | 0.25 | Starting Material |

| 2 | 4.8 | 0.45 | Unknown Impurity |

| 3 | 8.2 | 99.15 | This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. thermofisher.com It is particularly useful for impurity profiling, which involves the detection, identification, and quantification of unwanted chemicals that may arise during the synthesis or storage of a pharmaceutical substance. ijprajournal.comresearchgate.net

For a compound like "this compound," direct GC-MS analysis may be possible, but derivatization could be employed to improve its thermal stability and chromatographic behavior. For instance, the ketone group could be derivatized to form an oxime, or the entire molecule could be modified to increase its volatility.

Method Development: The GC method involves optimizing the temperature program of the oven to ensure separation of the analyte from solvents and impurities. A non-polar or medium-polarity capillary column is typically used. The carrier gas is usually an inert gas like helium. rjptonline.org The mass spectrometer serves as a highly specific detector. In scan mode, it provides mass spectra of eluting compounds, which can be compared against a library (like NIST) for identification. rjptonline.org For quantification of known impurities, the MS can be operated in single ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity. kuleuven.beshimadzu.com

Impurity Profiling: GC-MS is adept at detecting trace-level impurities, such as residual solvents, starting materials, or by-products from the synthesis. thermofisher.com The mass spectrum provides a molecular fingerprint, allowing for the structural elucidation of unknown impurities based on their fragmentation patterns. unar.ac.idscielo.br

Table 3: Typical GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min hold) |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 40-500 m/z |

Table 4: Hypothetical Impurities Detectable by GC-MS

| Impurity | Potential Source | Expected m/z fragments |

|---|---|---|

| Piperidin-4-one | Starting material | 99, 70, 42 |

| Methyl acetate | Reagent/Solvent | 74, 59, 43 |

Capillary Electrophoresis (CE) for Separation of Isomers

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. dergipark.org.tr It is an excellent tool for separating structurally similar compounds, such as positional isomers, which can be challenging to resolve by HPLC. nih.govresearchgate.net

While "this compound" itself is not chiral, CE could be invaluable for separating it from potential positional isomers (e.g., "Methyl 2-(3-acetylpiperidin-1-yl)acetate") that might form as by-products during synthesis. The separation in CE is based on differences in the charge-to-size ratio of the analytes.

Method Development: The primary components of a CE system are a fused-silica capillary, a high-voltage power supply, a detector, and two buffer reservoirs. dergipark.org.tr The separation is controlled by the composition of the background electrolyte (BGE), pH, applied voltage, and capillary temperature. For basic compounds like the target molecule, a low pH buffer (e.g., phosphate or acetate) is used to ensure the analyte is protonated and carries a positive charge. Additives can be included in the BGE to enhance separation selectivity. For instance, cyclodextrins are often used as chiral selectors but can also aid in the separation of positional isomers through differential inclusion complex formation. nih.govnih.gov

Table 5: Proposed Capillary Electrophoresis Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | Agilent 7100 CE System or similar |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Sodium Phosphate buffer, pH 2.5 |

| Additive | 10 mM α-cyclodextrin |

| Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm |

Spectrophotometric and Fluorometric Assay Development for Detection in Research Matrices

For rapid and high-throughput quantification in research settings, particularly in biological or environmental matrices, spectrophotometric and fluorometric assays offer sensitive and cost-effective alternatives to chromatography.

Spectrophotometric Assay: A simple spectrophotometric method could be developed based on a chemical reaction that produces a colored product. researchgate.net For instance, a condensation reaction between the ketone group of "this compound" and a chromogenic reagent like p-dimethylaminobenzaldehyde (DMAB) in an acidic medium could yield a distinctly colored Schiff base. The absorbance of the resulting solution, measured at its λmax, would be directly proportional to the concentration of the analyte. The method would be optimized for reagent concentration, reaction time, and temperature. A standard curve would be generated to quantify unknown samples. researchgate.net

Table 6: Hypothetical Spectrophotometric Assay Parameters

| Parameter | Condition |

|---|---|

| Reagent | 1% p-dimethylaminobenzaldehyde in acidic ethanol |

| Reaction Time | 15 minutes |

| Reaction Temp. | 60 °C |

| Detection λmax | ~440 nm |

| Linear Range | 1-20 µg/mL |

Fluorometric Assay: Fluorometric assays provide even higher sensitivity than spectrophotometry. A "turn-off" fluorescence sensor could be developed for quantification. This approach often involves a fluorescent probe whose emission is quenched in the presence of the analyte. For example, bovine serum albumin (BSA) stabilized copper nanoclusters (BSA-CuNCs) are fluorescent probes that can be quenched by certain analytes. tubitak.gov.tr The quenching of the fluorescence intensity of the BSA-CuNCs upon addition of "this compound" could be measured. The degree of quenching would correlate with the analyte's concentration, forming the basis for a quantitative assay. The method would be validated for linearity, selectivity, and sensitivity. tubitak.gov.tr

Table 7: Hypothetical Fluorometric Assay Calibration Data

| Analyte Conc. (µg/mL) | Fluorescence Intensity (a.u.) | % Quenching |

|---|---|---|

| 0.0 | 950 | 0.0 |

| 0.5 | 810 | 14.7 |

| 1.0 | 685 | 27.9 |

| 2.5 | 450 | 52.6 |

| 5.0 | 230 | 75.8 |

Future Directions and Emerging Research Opportunities for Methyl 2 4 Acetylpiperidin 1 Yl Acetate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is undergoing a paradigm shift, with continuous flow chemistry and automated synthesis platforms emerging as powerful tools for rapid, efficient, and safe chemical production. The application of these technologies to the synthesis of Methyl 2-(4-acetylpiperidin-1-yl)acetate and its derivatives could offer significant advantages over traditional batch processing.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for exothermic or hazardous reactions. bohrium.com For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous process, minimizing manual handling and purification steps. This approach is particularly advantageous for producing libraries of related compounds for screening purposes.

Automated synthesis platforms, which combine robotics with machine learning algorithms, could further accelerate the discovery of novel derivatives of this compound with optimized properties. By systematically varying the starting materials and reaction conditions, these platforms can rapidly explore a vast chemical space, identifying new compounds with desired functionalities.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis of this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 12-24 hours | 30-60 minutes |

| Overall Yield | 60-70% | 85-95% |

| Purity | 95% | >99% |

| Safety | Moderate (exotherms) | High (small volumes) |

| Scalability | Limited | High |

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for the application of this compound. The functional groups present in the molecule—the tertiary amine, the ketone, and the ester—are all capable of participating in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The potential for this compound to be encapsulated within a host molecule, such as a cyclodextrin (B1172386) or a calixarene, could lead to the development of controlled-release systems or sensors. nih.gov The binding affinity and selectivity of the host-guest complex would depend on the complementarity of their size, shape, and chemical properties.

Exploration of Photocatalytic or Electrocatalytic Transformations

Photocatalysis and electrocatalysis have emerged as green and sustainable methods for chemical synthesis, enabling novel transformations that are often difficult to achieve with traditional methods. escholarship.orgnih.gov The functional groups within this compound present several opportunities for exploration using these techniques.

The tertiary amine of the piperidine (B6355638) ring could be susceptible to oxidation via single-electron transfer (SET) under photocatalytic conditions, generating a radical cation that could undergo further reactions, such as C-H functionalization. nih.govacs.org This would allow for the introduction of new functional groups at specific positions on the piperidine ring, leading to a diverse range of derivatives.

The ketone group could be a target for photocatalytic or electrocatalytic reduction to the corresponding alcohol, potentially with high stereoselectivity. Furthermore, the ester group could be subjected to reductive cleavage or other transformations under these conditions. The specific outcomes of these reactions would depend on the choice of catalyst, solvent, and other reaction parameters.

Table 2: Potential Photocatalytic and Electrocatalytic Transformations of this compound

| Transformation | Reagents/Conditions | Potential Product |

| C-H Arylation | Photocatalyst, Aryl Halide, Light | Arylated Piperidine Derivative |

| Ketone Reduction | Electrocatalyst, Proton Source | Hydroxy-piperidine Derivative |

| Ester Cleavage | Photocatalyst, Sacrificial Donor | Piperidine Acetic Acid Derivative |

Advanced Materials and Nanotechnology Applications

The unique structural features of this compound make it a promising candidate for incorporation into advanced materials and nanotechnology. The piperidine scaffold can impart specific properties, such as basicity, rigidity, and chirality, which can be beneficial in various material applications.

One potential application is in the development of functional polymers. This compound could be used as a monomer or as a functionalizing agent to modify the properties of existing polymers. For example, its incorporation could enhance the thermal stability, conductivity, or drug-loading capacity of a polymer.

In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, such as gold or iron oxide nanoparticles. acgpubs.orgresearchgate.net The piperidine moiety could serve as a capping agent to stabilize the nanoparticles and to provide a site for further modification. Such functionalized nanoparticles could have applications in catalysis, bioimaging, or drug delivery.

Collaborative Research Frameworks for Comprehensive Characterization and Mechanistic Elucidation

Given the nascent stage of research on this compound, a collaborative and multidisciplinary approach is crucial for its comprehensive characterization and the elucidation of its potential applications. frontiersin.org Such a framework would bring together experts from various fields, including synthetic chemistry, computational chemistry, materials science, and pharmacology.

A collaborative platform would facilitate the rapid identification and characterization of novel derivatives, as well as the assessment of their biological and material properties. nist.govnih.gov Computational modeling could be used to predict the properties of new compounds and to guide experimental efforts. Advanced analytical techniques would be essential for the detailed characterization of the synthesized molecules and materials.

By fostering open communication and data sharing, a collaborative research framework would accelerate the pace of discovery and innovation, unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-acetylpiperidin-1-yl)acetate considering yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-acetylpiperidine with methyl bromoacetate in the presence of a base like cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) at 50–80°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitoring reaction progress with TLC or LC-MS is critical to optimize intermediates .

Q. How can the compound's purity and structural integrity be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and absence of byproducts.

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.

- HRMS (High-Resolution Mass Spectrometry) for molecular ion verification.

- FT-IR to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodology :

Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54184 Å) at 100–293 K.

Structure Solution : Employ SHELX programs (SHELXD for phase problem, SHELXL for refinement).

Validation : Check for hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles using PLATON. Note that the acetyl group may induce chair-to-boat conformational changes in the piperidine ring .

Q. How does the acetyl group at the 4-position of the piperidine ring influence the compound's reactivity and bioactivity?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution and steric effects. The acetyl group increases electrophilicity at the adjacent nitrogen, enhancing nucleophilic substitution potential.

- In Vitro Assays : Compare bioactivity (e.g., enzyme inhibition) with non-acetylated analogs. The acetyl group may improve BBB permeability (log P ~2.1 predicted via SwissADME) .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar piperidine-based esters?

- Methodology :

- Meta-Analysis : Use tools like RevMan to aggregate data from studies with standardized assay conditions (e.g., IC₅₀ values against a common target).

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorine vs. hydroxyl groups) using 3D-QSAR models (CoMFA/CoMSIA). For example, fluorophenyl derivatives often show higher CNS activity due to increased lipophilicity .

Q. How can researchers evaluate the compound's pharmacokinetic properties in preclinical models?

- Methodology :

- ADME Profiling :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability.

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites (LC-MS/MS).

- Excretion : Radiolabeled compound studies in rodents to track renal/hepatic clearance.

- In Vivo Pharmacokinetics : Administer IV/PO doses in rodents; collect plasma samples for LC-MS analysis. The ester group may confer rapid hydrolysis, requiring prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.